REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].[I:7][C:8]1[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=1.[C:15]([O:19][C:20]([N:22]1[CH2:27][CH2:26][CH:25](OS(C)(=O)=O)[CH2:24][CH2:23]1)=[O:21])([CH3:18])([CH3:17])[CH3:16].[OH-].[Na+]>CN(C)C=O>[I:7][C:8]1[CH:13]=[CH:12][C:11]([O:14][CH:25]2[CH2:26][CH2:27][N:22]([C:20]([O:19][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:21])[CH2:23][CH2:24]2)=[CH:10][CH:9]=1 |f:0.1.2,5.6|
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Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
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IC1=CC=C(C=C1)O
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Name
|
|
Quantity
|
13.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)OS(=O)(=O)C
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
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Type
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CUSTOM
|
Details
|
stirred at 80° C. for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
The reaction mixture was cooled to room temperature
|
Type
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EXTRACTION
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Details
|
extracted with diethyl ether
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Type
|
WASH
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Details
|
The organic layer was washed with saturated brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
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Type
|
CUSTOM
|
Details
|
The residue was purified through silica gel column chromatography (C-300, hexane/ethyl acetate=4/1)
|
Type
|
CUSTOM
|
Details
|
to obtain the entitled compound (12 g, 82
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
IC1=CC=C(OC2CCN(CC2)C(=O)OC(C)(C)C)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |